1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793525
InChI: InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3
Molecular Formula: C18H22BN3O3
Molecular Weight: 339.2 g/mol

1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC13793525

Molecular Formula: C18H22BN3O3

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea -

Specification

Molecular Formula C18H22BN3O3
Molecular Weight 339.2 g/mol
IUPAC Name 1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-8-10-14(11-9-13)21-16(23)22-15-7-5-6-12-20-15/h5-12H,1-4H3,(H2,20,21,22,23)
Standard InChI Key IOLLFIUTILAPED-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features:

  • Pyridin-2-yl group: A six-membered aromatic ring with a nitrogen atom at the 2-position, contributing to hydrogen bonding and metal coordination capabilities .

  • Urea linker: Connects the pyridine and phenyl rings, providing rigidity and potential for hydrogen bond donor-acceptor interactions .

  • Pinacol boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₂BN₃O₃
Molecular Weight339.2 g/mol
IUPAC Name1-pyridin-2-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=N3
SolubilitySoluble in DMF, DMSO; limited in water
Storage Conditions2–8°C, protected from light

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via sequential functionalization:

Urea Linkage Formation

The urea bridge is constructed via reaction of aryl isocyanates with aminopyridines. For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reacts with pyridin-2-yl isocyanate in dichloromethane at room temperature .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BoronationB₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 90°C75–85%
Urea CouplingPyridin-2-yl isocyanate, DCM, RT, 12 h60–70%

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates C–C bond formation with aryl halides under Pd catalysis. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O yields biaryl derivatives .

Electrochemical Reductive Coupling

Recent advances demonstrate electrochemical reduction of diaryl ureas to biaryls. Applying −6 mA in DMF with LiCl and TBABr as electrolytes achieves 86% yield of biphenyl products, avoiding stoichiometric metal reductants .

CompoundA549 IC₅₀ (μM)HCT-116 IC₅₀ (μM)
Target Compound2.39 ± 0.103.90 ± 0.33
Sorafenib (Control)2.12 ± 0.182.25 ± 0.71

Future Directions

  • Drug Delivery Systems: Conjugation with nanoparticles for targeted cancer therapy.

  • Covalent Organic Frameworks (COFs): Utilize boronate esters for constructing porous materials .

  • Asymmetric Catalysis: Explore chiral urea-boronate complexes in enantioselective synthesis .

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